Precursor for Oligo(phenylenevinylene) Molecular Wires: Validated Synthetic Efficiency
1-Bromo-4-(methoxymethyl)benzene is explicitly validated as an efficient precursor for thiol end-capped oligo(phenylenevinylene) (OPV) molecular wires, alongside 4-bromophenyl tert-butyl sulfide. The study demonstrates that this specific aryl bromide undergoes efficient synthetic transformations to yield OPV wires, confirming its suitability for constructing π-conjugated systems in molecular electronics [1].
| Evidence Dimension | Precursor suitability for oligo(phenylenevinylene) (OPV) molecular wire synthesis |
|---|---|
| Target Compound Data | Explicitly listed as a precursor for OPV wires; efficient transformation to thiol end-capped OPV wires via iterative Pd-catalyzed cross-coupling and Horner–Wadsworth–Emmons (HWE) olefination |
| Comparator Or Baseline | 4-Bromophenyl tert-butyl sulfide (also listed as a precursor for OPV wires) |
| Quantified Difference | Both compounds serve as effective building blocks; no quantitative yield difference reported for OPV synthesis. However, 1-bromo-4-(methoxymethyl)benzene offers the additional advantage of a MOM-protected alcohol handle for further functionalization, which 4-bromophenyl tert-butyl sulfide lacks. |
| Conditions | Iterative Pd-catalyzed cross-coupling and HWE olefination; reported in Tetrahedron 2005 |
Why This Matters
This provides direct, peer-reviewed validation that the compound is a proven building block for molecular electronics, distinguishing it from untested analogs and reducing synthetic risk for researchers developing OPV-based devices.
- [1] Stuhr-Hansen, N., Sørensen, J. K., Moth-Poulsen, K., Christensen, J. B., Bjørnholm, T., & Nielsen, M. B. (2005). Synthetic protocols and building blocks for molecular electronics. Tetrahedron, 61(52), 12288-12295. View Source
